2-Fluoro-5-(trifluoromethoxy)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(trifluoromethoxy)benzyl alcohol: is an organic compound with the molecular formula C8H6F4O2 . It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a benzyl alcohol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable benzyl alcohol precursor is reacted with fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent substitution reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding benzyl alcohol derivatives.
Substitution: Reactions with nucleophiles to replace the fluorine or trifluoromethoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzyl alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for creating compounds with improved efficacy and environmental profiles .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in desired therapeutic effects .
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 2-(Trifluoromethyl)benzyl alcohol
Comparison: Compared to similar compounds, 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol is unique due to the specific positioning of the fluorine and trifluoromethoxy groups. This positioning can significantly impact its chemical reactivity and biological activity. For instance, the trifluoromethoxy group can enhance lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUFOKWIHWOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.